

# In-Depth Technical Guide on the Toxicological Data of 1-Methyl-3-phenylpiperazine

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## Compound of Interest

Compound Name: 1-Methyl-3-phenylpiperazine

Cat. No.: B026559

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Disclaimer: This document provides a comprehensive overview of the currently available toxicological and pharmacological information on **1-Methyl-3-phenylpiperazine**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed, quantitative toxicological data for this specific compound is not publicly available. Therefore, this guide also includes information on closely related compounds and standardized experimental protocols to provide a framework for its potential toxicological profile and assessment.

## Executive Summary

**1-Methyl-3-phenylpiperazine** is a derivative of phenylpiperazine used as a key intermediate in the synthesis of pharmaceuticals, notably the antidepressant Mirtazapine.[1][2] While its use in chemical synthesis is established, a comprehensive public toxicological profile is lacking. Available Safety Data Sheets (SDS) classify it as acutely toxic if swallowed, harmful in contact with skin, and capable of causing severe skin burns and eye damage.[1][3][4] Information regarding chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity is largely unavailable.[1]

Pharmacologically, phenylpiperazine derivatives are known to affect the central and autonomic nervous systems, primarily through interaction with monoamine transporters and serotonin receptors.[5] This guide synthesizes the existing hazard data, provides toxicological data for the parent compound 1-phenylpiperazine as a surrogate, outlines detailed experimental

protocols for relevant toxicological assays, and visualizes potential mechanistic pathways and experimental workflows.

## Toxicological Data

Due to the scarcity of specific quantitative data for **1-Methyl-3-phenylpiperazine**, this section presents a summary of its hazard classifications and available data for the closely related parent compound, 1-phenylpiperazine.

## Hazard Identification for 1-Methyl-3-phenylpiperazine

The following table summarizes the hazard classifications derived from various Safety Data Sheets.

Hazard Class	GHS Category	Hazard Statement	Citations
Acute Oral Toxicity	Category 3	H301: Toxic if swallowed	<a href="#">[3]</a> <a href="#">[6]</a>
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	<a href="#">[3]</a> <a href="#">[6]</a>
Acute Dermal Toxicity	Category 4	H312: Harmful in contact with skin	<a href="#">[7]</a> <a href="#">[8]</a>
Serious Eye Damage	Category 1	H318: Causes serious eye damage	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Aquatic Hazard (long-term)	Category 3	H412: Harmful to aquatic life with long lasting effects	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Quantitative Toxicity Data of Related Compounds

No specific LD50 data for **1-Methyl-3-phenylpiperazine** was found in the public domain. The following data is for the parent compound, 1-phenylpiperazine.

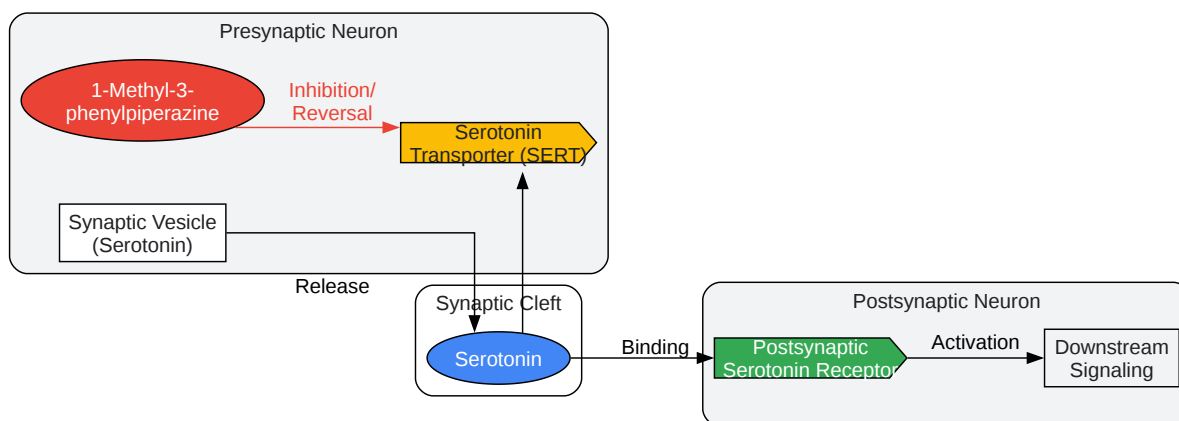
Compound	Test	Route	Species	Value	Citations
1-Phenylpipera zine	LD50	Oral	Rat	210 mg/kg	<a href="#">[10]</a>

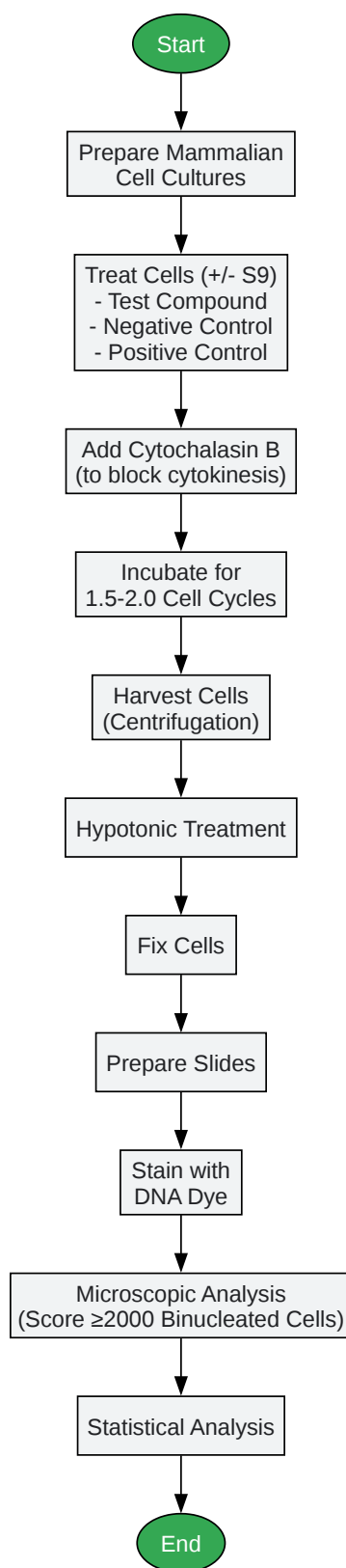
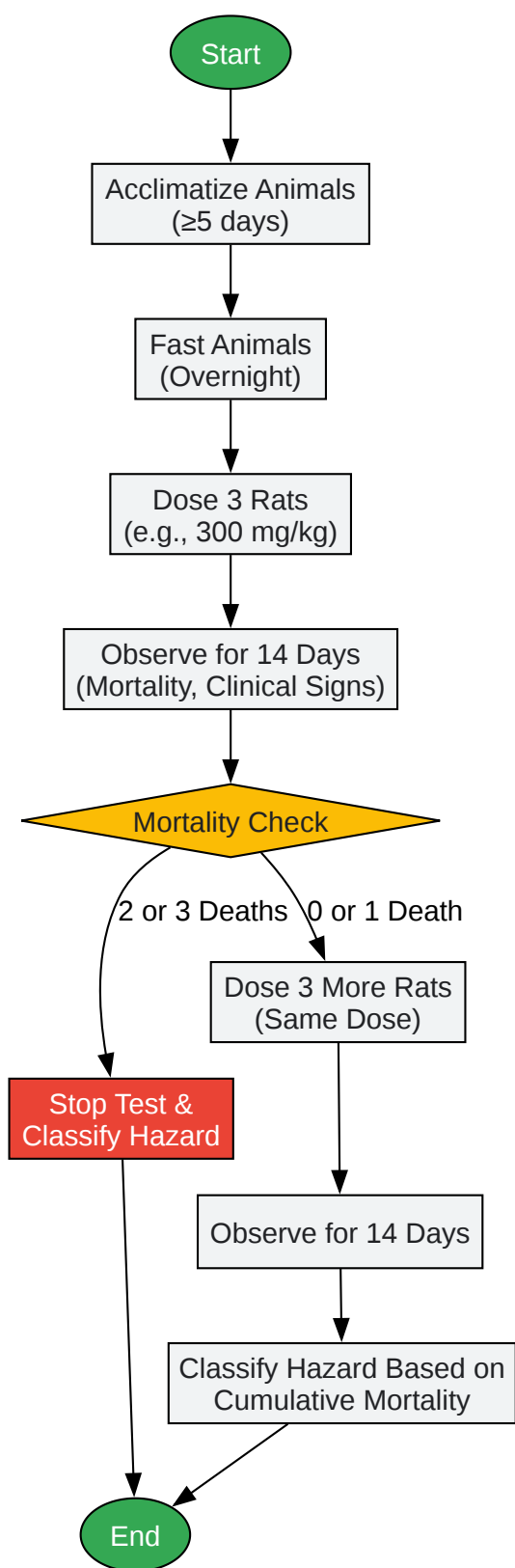
## Pharmacodynamics and Potential Mechanism of Toxicity

The primary toxicological concern for phenylpiperazine derivatives relates to their activity in the central nervous system. They are known to interact with monoamine transporters and serotonin receptors, which can lead to neurotoxic effects.[\[5\]](#)[\[11\]](#)

### Interaction with Monoamine Transporters

Phenylpiperazines can act as monoamine releasing agents and reuptake inhibitors at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[\[10\]](#)[\[11\]](#) This action disrupts normal neurotransmission by increasing the synaptic concentration of these neurotransmitters, which is a plausible mechanism for its observed central nervous system effects.[\[11\]](#)





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